molecular formula C14H14FN3O3 B10892464 ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10892464
M. Wt: 291.28 g/mol
InChI Key: JVLQJNWFWLFASL-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound with the molecular formula C14H14FN3O3 It is characterized by the presence of a pyrazole ring, a fluorinated aniline moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the Fluorinated Aniline Moiety: The fluorinated aniline group is introduced through a nucleophilic substitution reaction, where 4-fluoroaniline reacts with a suitable carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline moiety, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

Ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 3-[(2-fluoroanilino)carbonyl]-1-indolizinecarboxylate: Similar structure but with an indolizine ring instead of a pyrazole ring.

    Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate: Contains a pyridine ring instead of a pyrazole ring.

    Ethyl 4-[(3-fluoroanilino)carbonyl]-5-methylisoxazole-3-carboxylate: Features an isoxazole ring instead of a pyrazole ring.

These compounds share structural similarities but differ in their ring systems and functional groups, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C14H14FN3O3

Molecular Weight

291.28 g/mol

IUPAC Name

ethyl 5-[(4-fluorophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H14FN3O3/c1-3-21-14(20)12-8-11(17-18(12)2)13(19)16-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,19)

InChI Key

JVLQJNWFWLFASL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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